2-(4-Fluorophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetamidophenyl)carbamoyl]propanoate is a synthetic organic compound that features a fluorinated aromatic ring and an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-[(4-acetamidophenyl)carbamoyl]propanoate typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluoroacetophenone from 4-fluorophenylacetylene.
Acetamidophenyl Intermediate: The next step involves the synthesis of the acetamidophenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetamidophenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetamidophenyl)carbamoyl]propanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-[(4-acetamidophenyl)carbamoyl]propanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: A structurally similar compound used in the synthesis of high-performance polymers.
4-Fluoroacetophenone: An intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetamidophenyl)carbamoyl]propanoate is unique due to its dual functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C20H19FN2O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 4-(4-acetamidoanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H19FN2O5/c1-13(24)22-16-6-8-17(9-7-16)23-19(26)10-11-20(27)28-12-18(25)14-2-4-15(21)5-3-14/h2-9H,10-12H2,1H3,(H,22,24)(H,23,26) |
InChI Key |
OZRKMCBBUCKPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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